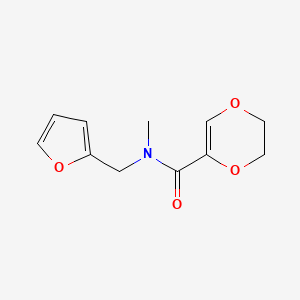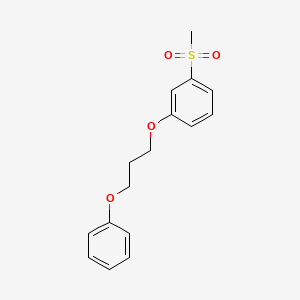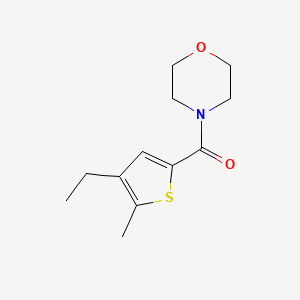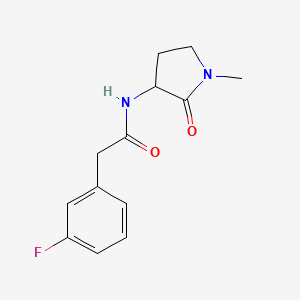
N-(2-cyanoethyl)-N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanoethyl)-N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as MPT0B392, and it belongs to the class of small-molecule inhibitors that target tyrosine kinase enzymes. The aim of
Mechanism of Action
N-(2-cyanoethyl)-N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide works by binding to the ATP-binding site of tyrosine kinase enzymes, preventing them from phosphorylating their substrates. This leads to the inhibition of downstream signaling pathways that are crucial for cancer cell growth and survival. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that N-(2-cyanoethyl)-N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide can inhibit the proliferation of various cancer cell lines, including lung, breast, and colon cancer. This compound has also been shown to suppress tumor growth in mouse models of cancer. Additionally, N-(2-cyanoethyl)-N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide has been shown to have low toxicity in normal cells, indicating its potential as a safe and effective cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-cyanoethyl)-N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide is its specificity towards tyrosine kinase enzymes, making it a potent inhibitor of cancer cell growth. However, this compound has low solubility in water, which can limit its use in certain experiments. Additionally, the synthesis method for N-(2-cyanoethyl)-N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide is complex and requires specific reagents and conditions, which can make it difficult to produce large quantities of this compound.
Future Directions
There are several future directions for the study of N-(2-cyanoethyl)-N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide. One potential direction is the development of new synthesis methods that can improve the yield and purity of this compound. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(2-cyanoethyl)-N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide in cancer therapy. Finally, the potential use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy, should also be explored.
Conclusion:
In conclusion, N-(2-cyanoethyl)-N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide is a promising small-molecule inhibitor that has shown potential in cancer therapy. Its specificity towards tyrosine kinase enzymes and low toxicity in normal cells make it an attractive candidate for further study. However, more research is needed to fully understand the mechanism of action and potential applications of this compound in cancer treatment.
Synthesis Methods
The synthesis of N-(2-cyanoethyl)-N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide involves a multistep process that requires specific reagents and conditions. The first step involves the preparation of 2-(4-pyridin-2-yloxyphenoxy)acetic acid, which is then reacted with thionyl chloride to obtain the corresponding acid chloride. The acid chloride is then reacted with N-methyl-2-aminoethanol and sodium cyanide to yield the final product. The overall yield of this synthesis method is around 35%.
Scientific Research Applications
N-(2-cyanoethyl)-N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide has been studied extensively for its potential applications in cancer treatment. This compound has been shown to inhibit the activity of various tyrosine kinase enzymes, including epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor (VEGFR). Inhibition of these enzymes can lead to the suppression of cancer cell growth and angiogenesis, making N-(2-cyanoethyl)-N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide a promising candidate for cancer therapy.
properties
IUPAC Name |
N-(2-cyanoethyl)-N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-20(12-4-10-18)17(21)13-22-14-6-8-15(9-7-14)23-16-5-2-3-11-19-16/h2-3,5-9,11H,4,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVHRCYACULFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C(=O)COC1=CC=C(C=C1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B7564645.png)


![2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B7564666.png)


![4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamide](/img/structure/B7564698.png)
![N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7564714.png)

![3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7564720.png)

![1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7564726.png)
![6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564728.png)